

5-(Pyrazin-2-yl)pyridin-2-amine CAS number

827588-90-9

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Compound of Interest

Compound Name: 5-(Pyrazin-2-yl)pyridin-2-amine

Cat. No.: B1444410

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An In-depth Technical Guide: **5-(Pyrazin-2-yl)pyridin-2-amine** (CAS 827588-90-9)

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide to **5-(Pyrazin-2-yl)pyridin-2-amine**. Moving beyond a simple data sheet, this guide provides an in-depth analysis of the compound's synthesis, characterization, and critical applications in modern medicinal chemistry, framed with the insights of an experienced application scientist. The narrative emphasizes the rationale behind experimental design and the compound's strategic importance as a molecular scaffold.

Core Molecular Profile and Strategic Significance

5-(Pyrazin-2-yl)pyridin-2-amine (CAS 827588-90-9) is a heteroaromatic compound featuring a pyridine ring functionalized with a 2-amino group and a pyrazine ring at the 5-position.[1][2][3] This specific topology is not a random assortment of rings; it is a "privileged scaffold" in medicinal chemistry. The 2-aminopyridine moiety is a well-established hinge-binding motif for many protein kinases, while the pyrazine ring serves as a versatile vector for chemical modification to tune selectivity and physicochemical properties.[3][4][5] The presence of multiple nitrogen atoms allows for a rich network of hydrogen bonding interactions with biological targets.[3]

Table 1: Physicochemical Properties of **5-(Pyrazin-2-yl)pyridin-2-amine**

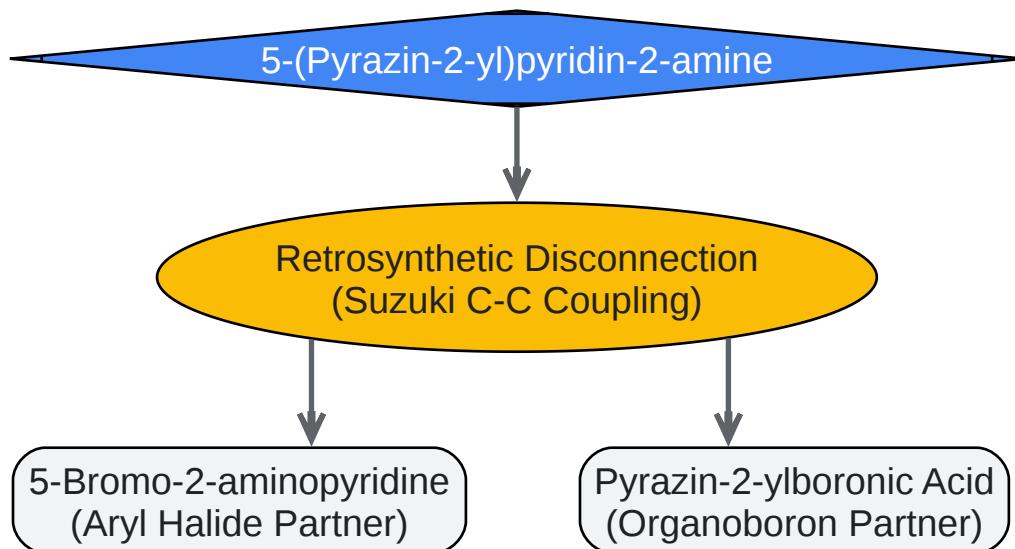
Property	Value	Source(s)
CAS Number	827588-90-9	[1] [2] [6]
Molecular Formula	C ₉ H ₈ N ₄	[1] [2] [7]
Molecular Weight	172.19 g/mol	[1] [8]
Appearance	Solid, typically off-white to yellow powder	[3]
Purity (Commercial)	≥98%	[1] [2]
Storage Conditions	Inert atmosphere, room temperature, protected from light	[2] [6]

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the C-C bond linking the pyridine and pyrazine rings is the key synthetic challenge. For this transformation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the method of choice. Its widespread use is due to its exceptional functional group tolerance—critically, it proceeds without the need to protect the amino group on the pyridine ring—and its consistently high yields.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the inter-ring C-C bond. This reveals two commercially available or readily synthesized starting materials: a halogenated 2-aminopyridine and a pyrazinylboronic acid or its ester equivalent.



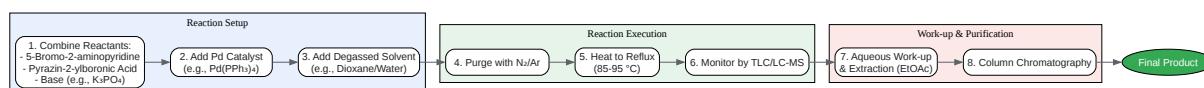
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Caption: Retrosynthetic pathway for **5-(Pyrazin-2-yl)pyridin-2-amine**.

Detailed Synthesis Protocol

This protocol provides a robust and reproducible methodology for the synthesis. The causality behind each step is explained to ensure success.

Experimental Workflow Diagram



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Caption: Step-by-step workflow for the Suzuki-Miyaura synthesis.

Methodology:

- **Vessel and Reagent Preparation:** In a round-bottom flask, combine 5-bromo-2-aminopyridine (1.0 eq.), pyrazin-2-ylboronic acid (1.2-1.5 eq.), and a suitable base such as potassium phosphate (K_3PO_4) or sodium carbonate (Na_2CO_3) (2.0-3.0 eq.). The base is critical for the transmetalation step of the catalytic cycle.
- **Atmosphere Control:** Seal the flask with a septum and thoroughly purge with an inert gas (Argon or Nitrogen). This is a self-validating step; failure to exclude oxygen will lead to oxidation of the phosphine ligands and deactivation of the palladium catalyst, resulting in poor or no product formation.
- **Solvent and Catalyst Addition:** Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).^[10] The water is essential for dissolving the inorganic base. To this slurry, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$ (2-5 mol%).
- **Reaction Execution:** Heat the mixture to reflux (85-95 °C) with vigorous stirring. Monitor the disappearance of the starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Aqueous Work-up:** After cooling to room temperature, dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine to remove residual water, and dried over anhydrous sodium sulfate.
- **Purification:** After filtering off the drying agent, the solvent is removed under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel to yield **5-(pyrazin-2-yl)pyridin-2-amine** as a pure solid.

Comprehensive Analytical Characterization

Rigorous analytical confirmation is non-negotiable to validate the identity and purity of the synthesized material.

Table 2: Expected Analytical Data for Structural Verification

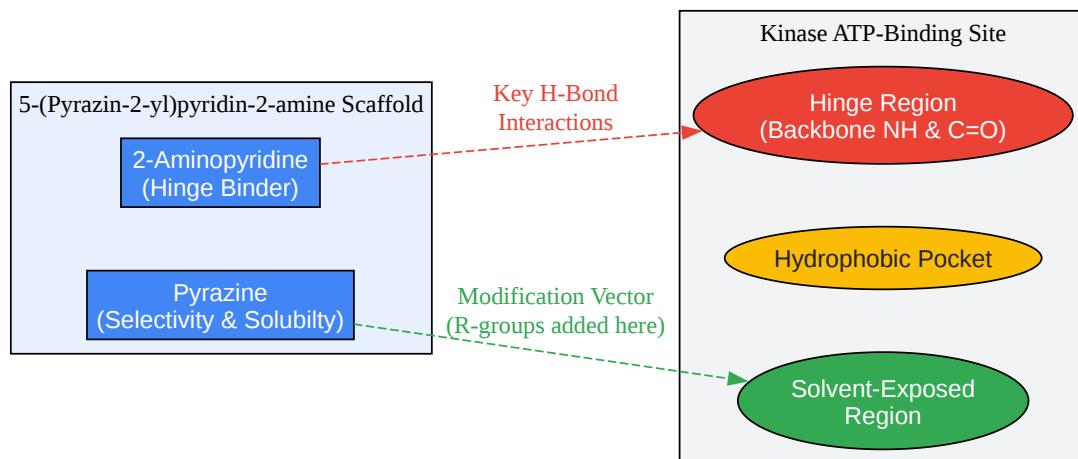
Technique	Expected Result	Rationale
¹ H NMR	Multiple distinct signals in the aromatic region (7.0-9.0 ppm) for the protons on both the pyridine and pyrazine rings. A broad singlet for the two -NH ₂ protons, which is exchangeable with D ₂ O.	Confirms the proton framework and presence of the primary amine.
¹³ C NMR	Nine distinct signals corresponding to the nine carbon atoms in the molecule. Carbons adjacent to nitrogen atoms will be deshielded and appear at higher chemical shifts.	Verifies the complete carbon skeleton of the compound.
Mass Spec (ESI+)	A prominent ion peak at m/z ≈ 173.08, corresponding to the protonated molecule [M+H] ⁺ .	Confirms the molecular weight of the compound. [12]
Purity (RP-HPLC)	A single major peak with >98% area under the curve.	Quantifies the purity of the final product.

Core Applications in Drug Discovery: A Kinase Inhibitor Scaffold

The primary application of **5-(pyrazin-2-yl)pyridin-2-amine** is as a high-value building block in drug discovery, particularly for the development of protein kinase inhibitors.[\[3\]](#)[\[13\]](#) Kinases are a critical class of enzymes often dysregulated in diseases like cancer.[\[4\]](#)

The 2-aminopyridine portion of the molecule acts as an effective "hinge-binder," forming two key hydrogen bonds with the backbone of the kinase ATP-binding site. This interaction anchors the inhibitor in place. The pyrazine portion extends into the solvent-exposed region, providing a modifiable handle to enhance potency, target selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Diagram: General Kinase Binding Mode

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Caption: The aminopyridine scaffold as a kinase hinge-binder.

Safety, Handling, and Storage

5-(Pyrazin-2-yl)pyridin-2-amine should be handled by trained personnel in a well-ventilated chemical fume hood.

- Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and nitrile gloves are mandatory.
- Handling: Avoid creating dust. Prevent contact with skin, eyes, and mucous membranes.

- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon) and protected from light.[2][6] Commercial suppliers may classify this item as a hazardous material for shipping purposes.[1]

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